Methyl 2-{2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-YL)sulfanyl]acetamido}benzoate Methyl 2-{2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-YL)sulfanyl]acetamido}benzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15248608
InChI: InChI=1S/C21H16N4O4S/c1-29-20(28)14-9-5-6-10-16(14)23-17(26)12-30-21-24-18(13-7-3-2-4-8-13)15(11-22)19(27)25-21/h2-10H,12H2,1H3,(H,23,26)(H,24,25,27)
SMILES:
Molecular Formula: C21H16N4O4S
Molecular Weight: 420.4 g/mol

Methyl 2-{2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-YL)sulfanyl]acetamido}benzoate

CAS No.:

Cat. No.: VC15248608

Molecular Formula: C21H16N4O4S

Molecular Weight: 420.4 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-{2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-YL)sulfanyl]acetamido}benzoate -

Specification

Molecular Formula C21H16N4O4S
Molecular Weight 420.4 g/mol
IUPAC Name methyl 2-[[2-[(5-cyano-6-oxo-4-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetyl]amino]benzoate
Standard InChI InChI=1S/C21H16N4O4S/c1-29-20(28)14-9-5-6-10-16(14)23-17(26)12-30-21-24-18(13-7-3-2-4-8-13)15(11-22)19(27)25-21/h2-10H,12H2,1H3,(H,23,26)(H,24,25,27)
Standard InChI Key BOKALAGRRWFDLC-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1=CC=CC=C1NC(=O)CSC2=NC(=C(C(=O)N2)C#N)C3=CC=CC=C3

Introduction

Synthesis and Related Compounds

The synthesis of similar pyrimidine derivatives often involves multi-step reactions starting from simpler pyrimidine precursors. For example, the synthesis of indolyl-pyrimidine derivatives involves refluxing mixtures of starting materials in solvents like methanol or ethanol, followed by crystallization to purify the products .

Synthesis Steps for Related Compounds:

  • Starting Materials: Pyrimidine precursors, such as 2-hydrazino-4-(1H-indol-3-yl)-6-oxo-1,6-dihydro pyrimidine-5-carbonitrile.

  • Reaction Conditions: Reflux in methanol or ethanol, followed by cooling and crystallization.

  • Product Purification: Crystallization from appropriate solvents like methanol or DMF/water.

Biological Activity

Pyrimidine derivatives are known for their diverse biological activities, including antimicrobial, antifungal, and anti-inflammatory effects . The presence of a cyano group and a phenyl ring in the pyrimidine system can enhance these properties by contributing to the compound's ability to interact with biological targets.

Biological ActivityDescription
AntimicrobialPyrimidine derivatives often exhibit antimicrobial properties, which could be enhanced by the benzoate moiety.
AntifungalSimilar compounds have shown antifungal activity, potentially applicable to this compound.
Anti-inflammatoryThe structural features may contribute to anti-inflammatory effects, though specific data is needed.

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